molecular formula C11H17NO3 B8573509 1-(3-Amino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene

1-(3-Amino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene

Cat. No. B8573509
M. Wt: 211.26 g/mol
InChI Key: SWECNSWVZPFOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163736B2

Procedure details

5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene (1.45 g) was dissolved in a mixture of dichloromethane and ethanol (25 mL, 25:75). Hydrazine hydrate (0.62 mL) was added and the reaction mixture was refluxed for 1 h. The solvent was removed in vacuo and the residue dissolved in dichloromethane. The insoluble residue was filtered off and purified by silica gel chromatography (Merck SuperVarioPrep 70 g column, Si60 15-40 μm), eluted with methanol/dichloromethane, 20:80 then ammonium hydroxide/methanol/dichloromethane, 0.5:25:75 to give 1-(3-amino-propyloxy)-3,5-bis-(hydroxy-methyl)-benzene (1 g) suitable for further transformation.
Name
5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:11]=[C:12]([CH2:18][OH:19])[CH:13]=[C:14]([CH2:16][OH:17])[CH:15]=2)C(=O)C2=CC=CC=C12.O.NN.[Cl:29][CH2:30][Cl:31]>C(O)C>[OH-:9].[NH4+:5].[CH3:8][OH:9].[Cl:29][CH2:30][Cl:31].[NH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[CH:13]=[C:14]([CH2:16][OH:17])[CH:15]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
5-(3-Phthalimido-propyloxy)-1,3-bis-(hydroxymethyl)-benzene
Quantity
1.45 g
Type
reactant
Smiles
C1(C=2C(C(N1CCCOC=1C=C(C=C(C1)CO)CO)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
The insoluble residue was filtered off
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (Merck SuperVarioPrep 70 g column, Si60 15-40 μm)
WASH
Type
WASH
Details
eluted with methanol/dichloromethane, 20:80

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+].CO.ClCCl
Name
Type
product
Smiles
NCCCOC1=CC(=CC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.